molecular formula C18H23FN4O8 B606989 Piflufolastat CAS No. 1423758-00-2

Piflufolastat

Cat. No.: B606989
CAS No.: 1423758-00-2
M. Wt: 442.4 g/mol
InChI Key: OLWVRJUNLXQDSP-RYUDHWBXSA-N
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Description

Piflufolastat F 18 (PYLARIFY®) is a prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical approved by the U.S. FDA in May 2021 and the European Commission in 2023 . It is a fluorine-18-labeled small molecule that binds to PSMA, a transmembrane glycoprotein overexpressed in 90–95% of prostate cancer cells, enabling precise detection of metastatic or recurrent lesions via positron emission tomography (PET) . Its indications include:

  • Primary staging in high-risk prostate cancer patients prior to curative therapy.
  • Detection of biochemical recurrence (BCR) in patients with rising PSA levels post-treatment .

This compound’s synthesis involves a urea-based precursor modified via nucleophilic substitution with 18F, yielding high radiochemical purity (>95%) and specificity for PSMA . Clinical trials (OSPREY, CONDOR) demonstrated a median specificity of 97.9% and positive predictive value (PPV) of 86.7% in high-risk patients, outperforming conventional imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piflufolastat F-18 is synthesized through a multi-step process involving the incorporation of the radioactive isotope fluorine-18. The synthesis begins with the preparation of a precursor molecule, which is then radiolabeled with fluorine-18 using nucleophilic substitution reactions. The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to ensure high radiochemical yield and purity .

Industrial Production Methods: Industrial production of this compound F-18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the final product under strict quality control measures. The production process is optimized to produce the compound in a form suitable for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Piflufolastat F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over time.

Common Reagents and Conditions:

Major Products Formed: The primary product formed is this compound F-18, which is used for PET imaging. Degradation products may include various hydrolyzed forms of the compound, which are typically removed during the purification process .

Scientific Research Applications

Clinical Utility in Prostate Cancer Management

Piflufolastat F-18 is particularly valuable for detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels. A pivotal phase 3 trial, known as the CONDOR trial, demonstrated that this imaging agent can lead to significant changes in treatment management. In a subset of patients with PSA levels below 0.5 ng/mL, this compound F-18 imaging resulted in a management change for 39.1% of participants, with 74.1% of those changes involving an escalation of treatment from local salvage therapy to systemic therapy .

Key Findings from the CONDOR Trial

  • Patient Cohort : 208 men with a median baseline PSA of 0.8 ng/mL.
  • Localization Rate : Achieved a correct localization rate between 84.8% and 87.0%.
  • Disease Detection Rate : Reported between 59% and 66%.
  • Management Changes : 63.9% of patients had their intended management altered post-imaging .

Cost-Effectiveness Analysis

A recent study assessed the cost-effectiveness of this compound F-18 compared to other imaging modalities such as fluciclovine F-18 and gallium-68 PSMA-11. The analysis indicated that this compound F-18 was the most cost-effective option for diagnosing and staging prostate cancer, providing greater quality-adjusted life years (QALYs) at a lower incremental cost-effectiveness ratio (ICER) compared to its counterparts .

Imaging ModalityLYs (Life Years)QALYsICER ($/QALY)
This compound F-186.805.33$21,122
Fluciclovine F-186.585.12$124,330
Gallium68-PSMA-116.765.30$55,836
Standard of Care Imaging---

Case Studies and Research Insights

  • Impact on Clinical Decision-Making : In a study involving patients undergoing initial staging, this compound F-18 detected PSMA-avid lesions in approximately 65.5% of cases, influencing subsequent treatment decisions significantly .
  • SUV Analysis : The OSPREY trial analyzed standardized uptake values (SUV) from this compound F-18 PET scans, revealing that SUVpeak increased with rising baseline PSA levels and Gleason scores, indicating higher tumor activity in more aggressive cancer forms .
  • Safety Profile : The compound has shown a favorable safety profile with minimal adverse reactions reported, including headaches and fatigue at rates below 2% .

Mechanism of Action

Piflufolastat F-18 binds to cells that express prostate-specific membrane antigen, including malignant prostate cancer cells. The compound is a fluorine-18 labeled small-molecule PSMA inhibitor that enables positron emission tomography imaging. Upon binding to PSMA, the radioactive fluorine-18 emits positrons, which are detected by PET scanners to produce detailed images of PSMA-expressing tissues. This mechanism allows for the precise localization of prostate cancer lesions .

Comparison with Similar Compounds

Piflufolastat F 18 vs. Fluciclovine F 18

Mechanism & Clinical Efficacy :

  • Fluciclovine F 18 (Axumin®) is an amino acid analog targeting upregulated amino acid transporters in prostate cancer.
  • This compound F 18 showed superior sensitivity (40.3% vs. ~25% for fluciclovine) in detecting pelvic nodal metastases, particularly in patients with PSA ≤1.0 ng/mL .

Cost-Effectiveness :

  • Incremental cost-effectiveness ratio (ICER) for this compound vs. fluciclovine: $21,122 per QALY (quality-adjusted life year), well below the willingness-to-pay (WTP) threshold of $150,000 .
  • This compound dominated fluciclovine in 99.6% of simulations, driven by higher QALYs (5.33 vs. 5.12) and life-years gained (6.80 vs. 6.58) .

Practical Advantages :

  • Longer half-life of 18F (110 minutes vs. fluciclovine’s 110 minutes) allows centralized production and broader distribution .

This compound F 18 vs. Ga68-PSMA-11

Mechanism & Clinical Performance :

  • Ga68-PSMA-11 (another PSMA-targeted agent) uses gallium-68 (half-life: 68 minutes), requiring on-site synthesis, which limits accessibility .
  • This compound demonstrated higher sensitivity (84.8–87.0% correct localization rate vs. 76–82% for Ga68-PSMA-11) in BCR patients, especially at PSA levels <0.5 ng/mL .

Cost-Effectiveness :

  • ICER for this compound vs. Ga68-PSMA-11: $55,836 per QALY , with an 86% probability of cost-effectiveness at the $150,000 threshold .
  • Sensitivity analysis showed ICER could rise to $272,432/QALY if Ga68-PSMA-11 sensitivity increased by 12%, highlighting variability in regional practices .

Logistical Considerations :

  • 18F’s longer half-life enables delayed imaging (up to 3 hours post-injection) and reduced logistical constraints compared to Ga68 .

This compound F 18 vs. Standard of Care (CT/MRI/SPECT)

Diagnostic Performance:

  • This compound improved detection rates by 59–66% in BCR patients, altering treatment plans in 64% of cases .

Economic Impact:

  • ICER for this compound vs. SOC: $124,330 per QALY , with a 75.8% probability of cost-effectiveness .
  • Key drivers included higher diagnostic accuracy and reduced unnecessary treatments (e.g., avoidable biopsies) .

Table 1: Comparative Efficacy & Cost-Effectiveness

Parameter This compound F 18 Fluciclovine F 18 Ga68-PSMA-11 SOC Imaging
Sensitivity (PSA ≤1.0) 84.8–87.0% ~25% 76–82% 30–40%
Specificity 97.9% 85–90% 88–92% 85–90%
ICER (vs. comparator) Dominant $21,122/QALY $55,836/QALY $124,330/QALY
Probability of Cost-Effectiveness (WTP $150K) 99.6% 0% 86% 75.8%

Table 2: Pharmacokinetic & Practical Properties

Property This compound F 18 Ga68-PSMA-11 Fluciclovine F 18
Half-life 3.47 hours 68 minutes 110 minutes
Primary Elimination Renal (50% in 8h) Renal Renal
Production Centralized 18F On-site Ga68 Centralized 18F
Regulatory Approval FDA (2021), EU (2023) FDA (2020) FDA (2016)

Biological Activity

Piflufolastat F-18, also known as [F-18]-DCFPyL, is a radiopharmaceutical developed for imaging prostate cancer. It binds specifically to prostate-specific membrane antigen (PSMA), allowing for enhanced visualization of cancerous tissues during positron emission tomography (PET) scans. Approved by the FDA in May 2021 and by the EMA in July 2023, this compound is utilized primarily for staging and detecting prostate cancer metastases or recurrences based on elevated prostate-specific antigen (PSA) levels .

This compound targets PSMA, a transmembrane glycoprotein that is significantly overexpressed in prostate cancer tissues compared to normal tissues. This binding facilitates the localization of cancerous lesions during imaging procedures. The specific mechanism involves:

  • Binding Affinity : this compound exhibits high affinity for PSMA, which is critical for accurate imaging.
  • Radiation Emission : As a positron-emitting agent, it allows for the detection of PSMA-positive lesions through PET imaging.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Distribution : After intravenous administration, it primarily distributes to the kidneys (16.5%), liver (9.3%), and lungs (2.9%) within 60 minutes .
  • Elimination : Approximately 50% of the administered dose is excreted in urine within 8 hours, indicating rapid clearance from the body.
  • Half-life : The distribution half-life is approximately 0.17 hours, while the elimination half-life is around 3.47 hours .

Biodistribution Studies

A study involving nine patients evaluated the biodistribution and radiation dosimetry of this compound. The results indicated significant uptake in prostate cancer lesions, reinforcing its utility in clinical settings .

OrganPercentage Uptake (%)
Kidneys16.5
Liver9.3
Lungs2.9
Prostate LesionsHigh uptake observed

OSPREY Trial

The OSPREY trial assessed the effectiveness of this compound in patients with high-risk prostate cancer candidates for surgery. Results showed that:

  • Positive Predictive Value : High rates of confirmed metastatic cancer were found in patients with positive PET findings.
  • Clinical Utility : The study concluded that this compound PET/CT can reliably detect sites of disease in men with suspected metastatic prostate cancer .

CONDOR Trial

This trial focused on patients with rising PSA levels post-surgery. Findings included:

  • Detection Rates : Enhanced detection rates of recurrent disease were reported, supporting the use of this compound as a diagnostic tool in clinical practice .

Adverse Effects and Safety Profile

This compound has a well-established safety profile with minimal adverse effects reported during clinical trials. The most common issues include:

  • Radiation Exposure : As with all radiopharmaceuticals, there are considerations regarding radiation exposure; however, safety measures are implemented to mitigate risks.
  • Overdosage Management : In cases of overdose, hydration and frequent bladder voiding are recommended to reduce radiation absorption .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Piflufolastat F 18 in prostate cancer imaging, and how does it inform experimental design?

this compound F 18 binds to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein overexpressed in prostate cancer cells. This binding enables positron emission tomography (PET) imaging via the β+ emitting fluorine-18 isotope. Researchers should consider PSMA expression heterogeneity when designing studies, as false negatives may occur in low-PSMA tumors. Pharmacokinetic parameters (e.g., distribution half-life: 0.17 ± 0.044 hours; elimination half-life: 3.47 ± 0.49 hours) guide optimal imaging timing, typically 60–120 minutes post-injection .

Q. Which clinical trials established the diagnostic efficacy of this compound F 18, and what were their key endpoints?

The phase III CONDOR (NCT03739684) and OSPREY (NCT02981368) trials validated its efficacy. CONDOR focused on correct localization rate (CLR: 84.8–87.0%) in biochemical recurrence (BCR) patients with low PSA (<0.5 ng/mL), while OSPREY evaluated positive predictive value (PPV: 86.7% in high-risk patients). Both trials used composite standards of truth (histopathology, imaging follow-up) to validate PET findings .

Q. How does this compound F 18 compare to conventional imaging modalities (CT, MRI) in initial staging of high-risk prostate cancer?

In OSPREY, this compound outperformed conventional imaging in detecting extra-prostatic lesions (PPV: 86.7% vs. 81.9%). Researchers should note its superiority in identifying oligometastatic disease, which impacts surgical/radiation planning. However, discordant findings (e.g., false positives in inflammatory nodes) necessitate correlative histopathology .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a clinical trial evaluating this compound F 18?

Using the PICOT model:

  • P opulation: Men with biochemical recurrence (PSA >0.2 ng/mL post-prostatectomy).
  • I ntervention: this compound F 18 PET/CT.
  • C omparison: Ga-68-PSMA-11 PET/CT.
  • O utcome: Detection rate of PSMA-positive lesions.
  • T ime: 12-month follow-up for metastatic confirmation. This structure ensures alignment with regulatory requirements and facilitates direct comparison with existing agents .

Q. What methodologies are used to analyze the cost-effectiveness of this compound F 18 versus alternatives like fluciclovine F 18?

Cost-effectiveness analyses employ decision tree models (for short-term diagnostic outcomes) and Markov models (long-term survival projections). Key inputs include diagnostic sensitivity (this compound: 85–90% vs. fluciclovine: 32–37% for PSA ≤1.0 ng/mL), treatment change rates (63.9% in CONDOR), and quality-adjusted life years (QALYs). At a $150,000/QALY threshold, this compound dominates due to higher net monetary benefit ($630,374 vs. comparators) .

Q. How should researchers address discrepancies between this compound F 18 PET findings and histopathology results?

Discrepancies require a composite truth standard (e.g., serial PSA monitoring, follow-up imaging). In OSPREY, lesions without histopathologic confirmation were tracked for ≥6 months. Statistical methods like Cohen’s κ can quantify inter-reader variability, while sensitivity analyses assess robustness to false-positive rates .

Q. What synthesis and quality control steps are critical for producing this compound F 18 in research settings?

Synthesis involves nucleophilic substitution on a precursor (e.g., 6-[18F]fluoro-nicotinamide) followed by HPLC purification. Quality control includes:

  • Radiochemical purity : ≥95% via radio-TLC.
  • Specific activity : ≥1000 mCi/µmol at administration.
  • Ethanol content : ≤78.9 mg/mL to meet safety standards .

Q. How can imaging protocols be optimized for patients with very low PSA levels (<0.5 ng/mL)?

CONDOR sub-analysis showed 39.1% management changes in this cohort. Recommendations:

  • Use high-resolution PET/CT (≤2 mm slice thickness).
  • Extend acquisition time to 10–15 minutes/bed position.
  • Correlate findings with PSA kinetics (e.g., PSA doubling time <6 months) to reduce false negatives .

Q. What are key considerations when designing head-to-head studies comparing this compound F 18 with Ga-68-PSMA-11?

  • Dosimetry : Account for Ga-68’s shorter half-life (68 vs. 110 minutes for F-18).
  • Blinding : Use independent central readers to mitigate interpretation bias.
  • Endpoint selection : Prioritize lesion-level detection (e.g., per-patient sensitivity) over organ-level metrics. Evidence from the PYTHON trial (NCT04734184) can inform power calculations .

Q. How is this compound F 18 validated in multi-center trials, and what are common pitfalls?

Validation requires standardized imaging protocols across sites, including:

  • Uniform PET scanner calibration (NEMA NU-2 guidelines).
  • Centralized reader training to reduce inter-site variability.
  • Pre-specified thresholds for PSMA uptake (e.g., SUVmax ≥1.5× liver background).
    Common pitfalls include inconsistent lesion documentation and inadequate follow-up for unconfirmed findings .

Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name DCFPYL
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Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
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Record name PIFLUFOLASTAT
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